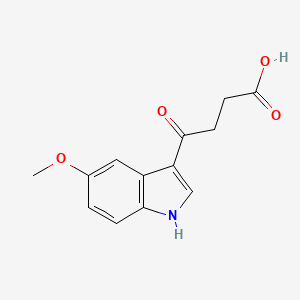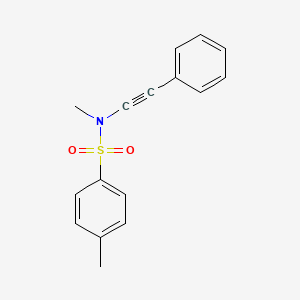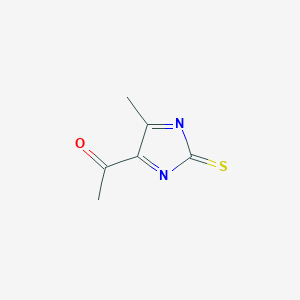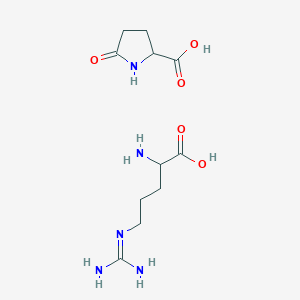![molecular formula C8H7IN2O B12828551 (2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
(2-Iodobenzo[d]oxazol-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodobenzo[d]oxazol-7-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of an iodine atom at the 2-position and a methanamine group at the 7-position of the benzoxazole ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodobenzo[d]oxazol-7-yl)methanamine typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 7-position. This can be achieved by the reaction of the iodinated benzoxazole with a suitable amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodobenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The methanamine group can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxidized benzoxazole derivatives.
Reduction Reactions: Formation of reduced benzoxazole derivatives.
Coupling Reactions: Formation of amides or sulfonamides.
Applications De Recherche Scientifique
(2-Iodobenzo[d]oxazol-7-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activities as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways. It can serve as a tool compound to study the mechanism of action of benzoxazole derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Material Science:
Mécanisme D'action
The mechanism of action of (2-Iodobenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
(2-Iodobenzo[d]oxazol-7-yl)methanamine is unique due to the presence of the iodine atom at the 2-position and the methanamine group at the 7-position. These functional groups impart distinct chemical and biological properties to the compound. The iodine atom can participate in various substitution reactions, while the methanamine group can engage in coupling reactions, making the compound versatile in chemical synthesis. Additionally, the compound’s biological activities may differ from those of its chlorinated analogs, providing opportunities for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C8H7IN2O |
|---|---|
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
(2-iodo-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C8H7IN2O/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4,10H2 |
Clé InChI |
FPYZGANBMCEXOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
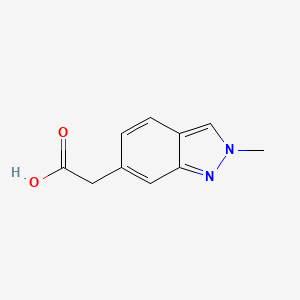
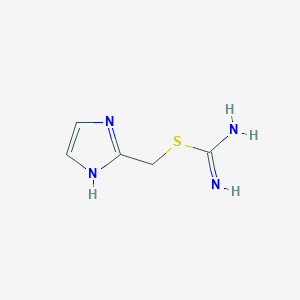
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)

